Cas no 915921-02-7 (N-Methyl-2-(2,3,6-trimethylphenoxy)ethanamine)

N-メチル-2-(2,3,6-トリメチルフェノキシ)エタンアミンは、フェノキシエチルアミン誘導体に分類される有機化合物です。分子構造中のトリメチルフェノキシ基とアミン基の組み合わせにより、優れた脂溶性と適度な塩基性を示します。この特性は、薬理活性化合物の中間体としての利用や、特定の神経伝達物質のアナログ設計において有用です。特に、構造中のメチル基配置により代謝安定性が向上しており、生体利用能の改善が期待されます。また、芳香環の置換パターンが分子の立体配座に影響を与え、受容体選択性の制御に寄与する可能性があります。

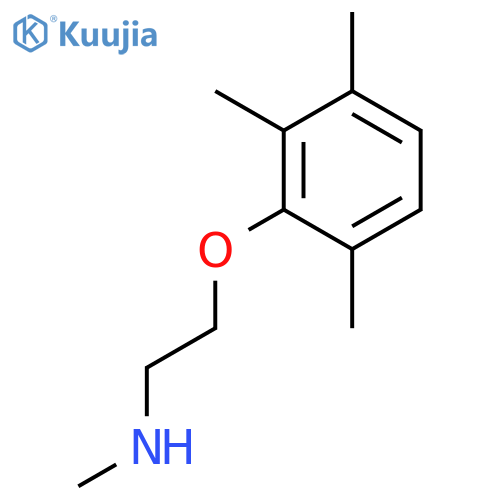

915921-02-7 structure

商品名:N-Methyl-2-(2,3,6-trimethylphenoxy)ethanamine

CAS番号:915921-02-7

MF:C12H19NO

メガワット:193.285363435745

MDL:MFCD08691972

CID:1086889

PubChem ID:28065641

N-Methyl-2-(2,3,6-trimethylphenoxy)ethanamine 化学的及び物理的性質

名前と識別子

-

- N-Methyl-2-(2,3,6-trimethylphenoxy)ethanamine

- CHEMBRDG-BB 9071653

- MFCD08691972

- 915921-02-7

- DTXSID50651127

- N-Methyl-2-(2,3,6-trimethylphenoxy)ethan-1-amine

- METHYL[2-(2,3,6-TRIMETHYLPHENOXY)ETHYL]AMINE

- BS-38574

- AKOS009377229

-

- MDL: MFCD08691972

- インチ: InChI=1S/C12H19NO/c1-9-5-6-10(2)12(11(9)3)14-8-7-13-4/h5-6,13H,7-8H2,1-4H3

- InChIKey: RTTLXBNDMMUNGQ-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C)C(=C(C)C=C1)OCCNC

計算された属性

- せいみつぶんしりょう: 193.14700

- どういたいしつりょう: 193.146664230g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 21.3Ų

じっけんとくせい

- 密度みつど: 0.947

- ふってん: 294.1°C at 760 mmHg

- フラッシュポイント: 121.1°C

- 屈折率: 1.502

- PSA: 21.26000

- LogP: 2.60090

N-Methyl-2-(2,3,6-trimethylphenoxy)ethanamine セキュリティ情報

N-Methyl-2-(2,3,6-trimethylphenoxy)ethanamine 税関データ

- 税関コード:2922299090

- 税関データ:

中国税関コード:

2922299090概要:

2922299090。他のアミノ基(ナフトール/フェノール)およびエーテル/エステル(1つ以上の酸素含有基を含む塩を除く)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

要約:

2922299090。他のアミノナフトール及び他のアミノフェノールは、1種以上の酸素官能基を含むものを除いて、それらのエーテル及びエステル、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

N-Methyl-2-(2,3,6-trimethylphenoxy)ethanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M103990-500mg |

N-methyl-2-(2,3,6-trimethylphenoxy)ethanamine |

915921-02-7 | 500mg |

$ 115.00 | 2022-06-04 | ||

| eNovation Chemicals LLC | Y1249275-5g |

N-methyl-2-(2,3,6-trimethylphenoxy)ethanamine |

915921-02-7 | 95% | 5g |

$355 | 2023-09-04 | |

| abcr | AB222125-1 g |

N-Methyl-2-(2,3,6-trimethylphenoxy)ethanamine; 95% |

915921-02-7 | 1g |

€128.10 | 2023-01-26 | ||

| abcr | AB222125-5 g |

N-Methyl-2-(2,3,6-trimethylphenoxy)ethanamine; 95% |

915921-02-7 | 5g |

€365.50 | 2023-01-26 | ||

| abcr | AB222125-1g |

N-Methyl-2-(2,3,6-trimethylphenoxy)ethanamine, 95%; . |

915921-02-7 | 95% | 1g |

€137.20 | 2025-02-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1532269-5g |

N-methyl-2-(2,3,6-trimethylphenoxy)ethan-1-amine |

915921-02-7 | 98% | 5g |

¥1958.00 | 2024-04-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1532269-1g |

N-methyl-2-(2,3,6-trimethylphenoxy)ethan-1-amine |

915921-02-7 | 98% | 1g |

¥837.00 | 2024-04-25 | |

| A2B Chem LLC | AH84847-1g |

N-Methyl-2-(2,3,6-trimethylphenoxy)ethanamine |

915921-02-7 | 95% | 1g |

$120.00 | 2024-07-18 | |

| 1PlusChem | 1P00GU7J-5g |

N-methyl-2-(2,3,6-trimethylphenoxy)ethanamine |

915921-02-7 | 95% | 5g |

$475.00 | 2025-02-27 | |

| 1PlusChem | 1P00GU7J-1g |

N-methyl-2-(2,3,6-trimethylphenoxy)ethanamine |

915921-02-7 | 95% | 1g |

$128.00 | 2025-02-27 |

N-Methyl-2-(2,3,6-trimethylphenoxy)ethanamine 関連文献

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

-

Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990

-

3. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504

915921-02-7 (N-Methyl-2-(2,3,6-trimethylphenoxy)ethanamine) 関連製品

- 915923-38-5(N-Methyl-2-(2,3,5-trimethylphenoxy)ethanamine)

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2230780-65-9(IL-17A antagonist 3)

- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)

- 136920-91-7(5-Amino-6-phenylpiperidin-2-one)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 2039-76-1(3-Acetylphenanthrene)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:915921-02-7)N-Methyl-2-(2,3,6-trimethylphenoxy)ethanamine

清らかである:99%

はかる:5g

価格 ($):169.0